5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyridine ring and a pyrazolo[4,3-c]pyridine ring. These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the pyridine and pyrazolo[4,3-c]pyridine rings could allow for various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, focusing on their hydrogen bonding and molecular conformations. These compounds exhibit different conformational structures due to the relative orientation of substituents, which plays a significant role in their chemical reactivity and potential applications (Sagar et al., 2017).
Potential Applications
Corrosion Inhibition
A study on ultrasound-assisted synthesis of pyrazolopyridine derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These findings suggest potential industrial applications in protecting metal surfaces against corrosion, thus extending their lifespan and maintaining their structural integrity (Dandia et al., 2013).
Electronic and Optical Properties
The structural, optical, and junction characteristics of certain pyrazolo pyridine derivatives have been investigated, revealing their monoclinic polycrystalline nature and potential as materials for electronic and photonic devices. These compounds exhibit optical energy gaps that suggest utility in fabricating heterojunctions for electronic applications (Zedan et al., 2020).
Anticancer Activity
Research on alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has shown promising anticancer activity against several cancer cell lines. These findings indicate potential therapeutic applications in developing new anticancer agents (Chavva et al., 2013).
Antimicrobial Activity
Novel pyrazole tagged pyridine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. These compounds could lead to the development of new antimicrobial agents to combat resistant bacterial infections (Bhoomandla et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylphenyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4/c1-12-2-4-15(5-3-12)27-11-13-10-26(7-6-17(13)25-27)18-16(20)8-14(9-24-18)19(21,22)23/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWNDMUKOELFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3CN(CCC3=N2)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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